2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid
Overview
Description
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid: is a heterocyclic compound featuring a five-membered thiazolidine ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications due to its unique chemical structure and properties .
Mechanism of Action
Target of Action
It is suggested that the compound may be useful for the preparation of novel thiazolidinedione-hydroxamates as zmp1 inhibitors .
Biochemical Pathways
Given its potential role in the synthesis of thiazolidinedione-hydroxamates, it may influence pathways related to the function of zmp1 .
Result of Action
Given its potential role in the synthesis of thiazolidinedione-hydroxamates, it may have effects related to the inhibition of Zmp1 .
Biochemical Analysis
Biochemical Properties
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and transcription factors, through covalent and non-covalent interactions. For instance, this compound can inhibit the activity of certain enzymes by forming covalent adducts with their active sites, leading to enzyme inactivation. Additionally, this compound can activate transcription factors by promoting their binding to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play critical roles in the metabolism and detoxification of reactive oxygen species and xenobiotics. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins such as albumin can facilitate the systemic distribution of this compound, influencing its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It can also translocate to the nucleus, where it modulates the activity of nuclear transcription factors and influences gene expression. The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
Types of Reactions: 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Comparison with Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Exhibiting antimicrobial and anticancer activities.
Thiazoles: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
Properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-4-1-2-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBKASDJUAYAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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